molecular formula C26H22N2O3S B4614739 2,2-diphenyl-N-[4-(phenylsulfamoyl)phenyl]acetamide

2,2-diphenyl-N-[4-(phenylsulfamoyl)phenyl]acetamide

Cat. No.: B4614739
M. Wt: 442.5 g/mol
InChI Key: OMWFKVFLSOMQCU-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-[4-(phenylsulfamoyl)phenyl]acetamide is an organic compound with the molecular formula C26H23N3O5S2 It is characterized by the presence of two phenyl groups attached to the acetamide moiety and a phenylsulfamoyl group attached to the phenyl ring

Scientific Research Applications

2,2-Diphenyl-N-[4-(phenylsulfamoyl)phenyl]acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[4-(phenylsulfamoyl)phenyl]acetamide typically involves the reaction of 2,2-diphenylacetic acid with 4-aminobenzenesulfonamide under controlled conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-[4-(phenylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[4-(phenylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes. For example, as a chymotrypsin inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition can be attributed to the formation of stable enzyme-inhibitor complexes, which block the enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1’-biphenyl)-2-ylacetamide
  • 2-(4-bromo-phenylsulfanyl)-N-(3-chloro-phenyl)-acetamide
  • N-(2-biphenylyl)acetamide

Uniqueness

2,2-Diphenyl-N-[4-(phenylsulfamoyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of both diphenyl and phenylsulfamoyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

2,2-diphenyl-N-[4-(phenylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c29-26(25(20-10-4-1-5-11-20)21-12-6-2-7-13-21)27-22-16-18-24(19-17-22)32(30,31)28-23-14-8-3-9-15-23/h1-19,25,28H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWFKVFLSOMQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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